3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile
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Description
The compound “3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile” is a heterocyclic compound. Heterocyclic compounds like this one have been known to exhibit a broad range of chemical and biological properties . They are often used in the development of new drugs .
Synthesis Analysis
The synthesis of similar compounds has been achieved through intermediate derivatization methods (IDMs) . These methods have been used to synthesize a variety of derivatives, which were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by methods such as X-ray diffraction . This technique allows for the visualization of the atomic and molecular structure of a crystal.Chemical Reactions Analysis
The activity of these compounds can be influenced by the substituent on the phenyl group. The results showed that electron-drawing group > neutral group > donor-drawing group, similar to that of substituted benzyl group on pyrazole .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, similar pyrazole-containing compounds have been known to exhibit various biological activities, high selectivities, and low toxicities . They have received attention for the development of new pesticides in recent years .
Properties
IUPAC Name |
3-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c1-25-13-16(11-24-25)15-9-22-19(23-10-15)27-17-3-6-26(7-4-17)18-12-21-5-2-14(18)8-20/h2,5,9-13,17H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLMDRWWNNOIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=C(C=CN=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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